molecular formula C21H23NO3 B1468982 1-Fmoc-4-(hydroxymethyl)piperidine CAS No. 1072502-03-4

1-Fmoc-4-(hydroxymethyl)piperidine

Cat. No. B1468982
M. Wt: 337.4 g/mol
InChI Key: YYTSXYVXBGQKCP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Deprotection of Fmoc Group : The Fmoc group can be removed using diluted solutions of 4-methylpiperidine in DMF. This step exposes the amino group for further functionalization .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Solid Phase Peptide Synthesis (SPPS)

    • SPPS is a key technology for the production of pharmaceutical grade peptides .
    • In this context, 3- (diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal .
    • In addition, the use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .
  • Chemical Synthesis

    • “1-Fmoc-4-(hydroxymethyl)piperidine” is used in chemical synthesis .
    • It’s a type of fluorenylmethoxycarbonyl (Fmoc) compound, which is widely used in the protection of amino functionality .
    • The classical means of Fmoc deprotection employ a large excess of a secondary amine, such as piperidine .
  • Peptide Synthesis

    • Fmoc compounds are particularly useful in solution- and solid-phase peptide synthesis .
    • A study has developed a mild method for an efficient removal of the Fmoc group in ionic liquid .
    • The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .
  • Ionic Liquid Applications

    • A study has developed a mild method for an efficient removal of the Fmoc group in ionic liquid .
    • The combination of a weak base such as triethylamine and [Bmim][BF 4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters .
    • The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .
  • Diketopiperazine Formation in Solid-Phase Peptide Synthesis

    • Diketopiperazine (DKP) formation is a ubiquitous side reaction in solid-phase peptide synthesis (SPPS) that is highly sequence-dependent .
    • DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine, which conventionally employs piperidine .
    • In this study, alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSXYVXBGQKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fmoc-4-(hydroxymethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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